molecular formula C13H20ClNO5 B12983443 Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride

Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride

Cat. No.: B12983443
M. Wt: 305.75 g/mol
InChI Key: XSQHDTPNZRQFPJ-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-9-oxo-3-azabicyclo[331]nonane-1,5-dicarboxylate hydrochloride is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to form the bicyclo[3.3.1]nonane moiety . The reaction conditions often require the presence of a base such as triethylamine or potassium carbonate to facilitate the formation of the desired stereoisomers .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bicyclo[3.3.1]nonane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • 9-azabicyclo[3.3.1]nonane N-oxyl

Comparison: Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride is unique due to its specific functional groups and the presence of a hydrochloride salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C13H20ClNO5

Molecular Weight

305.75 g/mol

IUPAC Name

dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H19NO5.ClH/c1-14-7-12(10(16)18-2)5-4-6-13(8-14,9(12)15)11(17)19-3;/h4-8H2,1-3H3;1H

InChI Key

XSQHDTPNZRQFPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCCC(C1)(C2=O)C(=O)OC)C(=O)OC.Cl

Origin of Product

United States

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